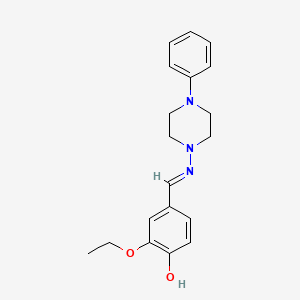![molecular formula C18H18N4O3S B11961967 2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (–CH=N), which is formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
The synthesis of 2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively
Applications De Recherche Scientifique
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a potential candidate for the development of new antimicrobial agents and antioxidants
Medicine: Due to its structural similarity to biologically active molecules, it is investigated for its potential therapeutic applications, including anticancer and antiviral activities
Industry: The compound is used in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable complexes with metals
Mécanisme D'action
The mechanism of action of 2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The azomethine group (–CH=N) is known to interact with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenolic hydroxyl group and the mercapto group contribute to its antioxidant activity by scavenging free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can be compared with other Schiff bases and triazole derivatives:
2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol: Similar in structure but with a methylthio group instead of a mercapto group, leading to different chemical reactivity and biological activity.
2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol:
2-ethoxy-6-((E)-{[3-(fluoro-4-methylphenyl)imino}methyl)phenol: The presence of a fluoro group affects its reactivity and interaction with biological targets.
These comparisons highlight the unique features of this compound, particularly its mercapto group, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H18N4O3S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-2-24-15-10-6-7-13(17(15)23)11-19-22-16(20-21-18(22)26)12-25-14-8-4-3-5-9-14/h3-11,23H,2,12H2,1H3,(H,21,26)/b19-11+ |
Clé InChI |
JVSGAGZJGIURBX-YBFXNURJSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



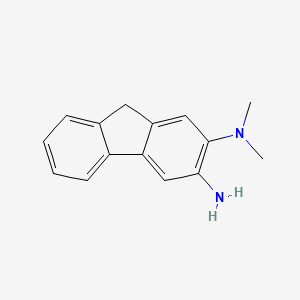

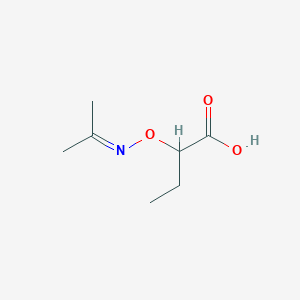
![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
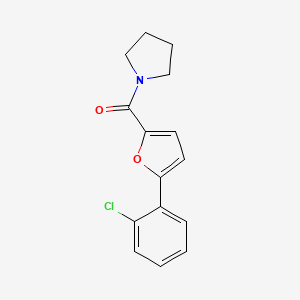
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
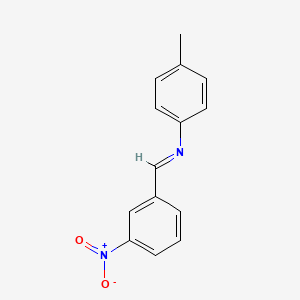


![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
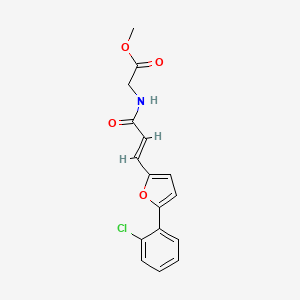
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)
